trans-ACPD

Beschreibung

Eigenschaften

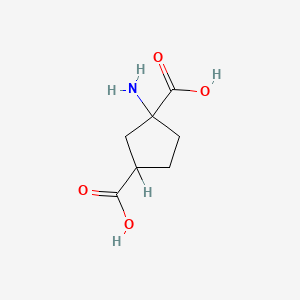

IUPAC Name |

1-aminocyclopentane-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272273 |

Source

|

| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100910-67-6 |

Source

|

| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100910-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of trans-ACPD on Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) and serves as a classical non-selective agonist for metabotropic glutamate receptors (mGluRs). Its ability to activate multiple mGluR subtypes has made it an invaluable pharmacological tool for elucidating the diverse physiological roles of these receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with mGluR subtypes, the subsequent activation of intracellular signaling cascades, and the experimental protocols used to characterize these effects. Quantitative data on its potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Introduction to Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a family of eight G protein-coupled receptors (GPCRs) that mediate the diverse effects of the principal excitatory neurotransmitter, glutamate.[1] These receptors are classified into three groups based on sequence homology, pharmacology, and downstream signaling pathways:[1][2][3]

-

Group I mGluRs: Includes mGluR1 and mGluR5. They are typically located postsynaptically and couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[2][4]

-

Group II mGluRs: Includes mGluR2 and mGluR3. These are often found presynaptically and couple to Gαi/o proteins to inhibit adenylyl cyclase.[2][5]

-

Group III mGluRs: Includes mGluR4, mGluR6, mGluR7, and mGluR8. They also couple to Gαi/o to inhibit adenylyl cyclase and are predominantly located presynaptically.[3]

This compound was one of the first ligands developed that could discriminate between ionotropic and metabotropic glutamate receptors, significantly advancing the study of mGluR function.

Mechanism of Action of this compound

This compound acts as a broad-spectrum agonist, primarily activating Group I and Group II mGluRs with varying potencies.[2][6] Upon binding to the Venus flytrap domain of the receptor, this compound induces a conformational change that triggers the activation of associated G proteins, initiating distinct intracellular signaling cascades depending on the receptor subtype.

Group I mGluR Activation

Activation of mGluR1 and mGluR5 by this compound initiates the Gαq/11 signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][9] This cascade is fundamental to the role of Group I mGluRs in modulating synaptic plasticity and neuronal excitability.[4]

Figure 1: Group I mGluR (Gq-coupled) signaling pathway activated by this compound.

Group II & III mGluR Activation

When this compound binds to Group II (and to a lesser extent, Group III) mGluRs, it activates the Gαi/o signaling pathway. The activated G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][10] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, often resulting in the presynaptic inhibition of neurotransmitter release.

Figure 2: Group II mGluR (Gi-coupled) signaling pathway activated by this compound.

Quantitative Data: Potency of this compound

The potency of this compound, measured by the half-maximal effective concentration (EC50), varies across the mGluR subtypes. It is most potent at Group II receptors, followed by Group I. Its activity at Group III receptors is significantly lower.

| Receptor Subtype | Group | EC50 (μM) | Reference(s) |

| mGluR1 | I | 15 | [6][11] |

| mGluR2 | II | 2 | [6][11] |

| mGluR3 | II | 40 | |

| mGluR4 | III | ~800 | [6][11] |

| mGluR5 | I | 23 | [6][11] |

| mGluR6 | III | 82 |

Note: Data are compiled from studies using recombinant receptor systems (e.g., CHO or BHK cells) and may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the target mGluR subtype in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[12]

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]LY341495) and varying concentrations of this compound.[12][13]

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold buffer.[12][14]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[12]

Figure 3: General workflow for a competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay (for Group I mGluRs)

This functional assay measures the accumulation of inositol phosphates, a direct downstream product of Gq/11 activation, providing a readout of agonist activity at mGluR1 and mGluR5.

Protocol Outline:

-

Cell Culture and Labeling: Culture cells expressing the target Group I mGluR (e.g., CHO-mGluR5) in 96-well plates. Incubate the cells overnight with myo-[³H]inositol to label the membrane phosphoinositides.[7][15]

-

Stimulation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.[7][16] Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[7]

-

Extraction: Terminate the reaction by aspirating the buffer and lysing the cells with a cold acid solution (e.g., 0.1 M HCl).[7]

-

Separation and Quantification: Transfer the cell lysates to anion-exchange chromatography columns to separate the [³H]-inositol phosphates from free [³H]-inositol. Elute the accumulated [³H]-IPs and quantify using a liquid scintillation counter.[7]

-

Data Analysis: Plot the amount of [³H]-IPs accumulated against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay (for Group II & III mGluRs)

This functional assay measures changes in intracellular cAMP levels to determine agonist activity at Gi/o-coupled receptors like mGluR2 and mGluR3.

Protocol Outline:

-

Cell Culture: Plate cells expressing the target Group II or III mGluR in 96-well plates.

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.[13] The inhibitory effect of this compound on the forskolin-stimulated cAMP production is then measured.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen™-based assay.[17][18] These assays typically involve competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.[18]

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the concentration of this compound to generate an inhibition curve and calculate the EC50 value.[19]

Conclusion

This compound remains a cornerstone tool for the study of metabotropic glutamate receptors. Its non-selective agonist activity across Group I and Group II mGluRs allows for the broad investigation of mGluR-dependent signaling and physiology. A thorough understanding of its mechanism of action, potency at different receptor subtypes, and the experimental methods used for its characterization is essential for researchers and drug development professionals working to unravel the complexities of glutamate signaling in the central nervous system.

References

- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | GluR | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pnas.org [pnas.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. cAMP-Glo™ Assay Protocol [promega.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of glutamate (B1630785) that serves as a potent agonist for metabotropic glutamate receptors (mGluRs). As a key pharmacological tool, this compound has been instrumental in elucidating the complex roles of mGluRs in modulating synaptic transmission and plasticity. This technical guide provides an in-depth overview of the function of this compound in synaptic plasticity, with a focus on its effects on long-term potentiation (LTP) and long-term depression (LTD), the underlying signaling cascades, and detailed experimental methodologies for its application in research settings.

Core Concepts: this compound and Metabotropic Glutamate Receptors

This compound is a non-selective agonist for Group I and Group II metabotropic glutamate receptors.[1] Group I mGluRs, which include mGluR1 and mGluR5, are primarily coupled to the Gq/G11 family of G-proteins.[1] Activation of these receptors by this compound initiates a signaling cascade involving phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC). This signaling pathway is central to the modulatory effects of this compound on synaptic plasticity.

Data Presentation: Quantitative Effects of this compound on Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on key aspects of synaptic function and plasticity as reported in the scientific literature.

| Parameter | Agonist | Concentration (µM) | Effect | Brain Region | Reference |

| EC50 Values | (±)-trans-ACPD | 15 | - | mGluR1 | [1] |

| 23 | - | mGluR5 | [1] | ||

| 2 | - | mGluR2 | [1] | ||

| ~800 | - | mGluR4 | [1] | ||

| Short-Term Potentiation (STP) | This compound | Not specified | Enhancement | CA1 Hippocampus | [2] |

| Long-Term Potentiation (LTP) | This compound | Not specified | Enhancement | CA1 Hippocampus | [2][3] |

| Intracellular Calcium | This compound | ≤ 100 | 200-600 nM increase in dendritic Ca2+ | Cultured Cerebellar Purkinje Neurons | [4] |

| Membrane Potential | This compound | Not specified | Hyperpolarization (in ~78% of neurons) | Basolateral Amygdala | [5] |

| This compound | High concentrations | Depolarization with oscillation | Dorsolateral Septal Nucleus | [6] | |

| Synaptic Transmission | This compound | Low dose | Selective enhancement of tactile inputs | Primate Spinothalamic Tract | [7] |

Signaling Pathways

The activation of Group I mGluRs by this compound initiates a well-characterized signaling cascade that plays a pivotal role in modulating synaptic plasticity.

Group I mGluR Signaling Cascade

Caption: this compound activates Group I mGluRs, initiating the Gq/PLCβ pathway.

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines the general steps for investigating the effects of this compound on long-term potentiation (LTP) in acute hippocampal slices.

1. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.

-

Cutting ACSF Composition (in mM): 110 Choline Chloride, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose.

-

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a recovery chamber containing standard ACSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction and Drug Application:

-

Apply this compound at the desired concentration (e.g., 10-100 µM) to the perfusing ACSF for a defined period before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[10][11]

-

Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Experimental Workflow for Investigating this compound Effects on LTP

Caption: Workflow for an in vitro LTP experiment with this compound application.

Conclusion

This compound remains an invaluable pharmacological agent for probing the intricate mechanisms of metabotropic glutamate receptor function in synaptic plasticity. Its ability to modulate both LTP and LTD through the activation of Gq-coupled signaling pathways has significantly advanced our understanding of the molecular underpinnings of learning and memory. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations into the complexities of synaptic function and dysfunction. Further research into the subtype-specific effects of mGluR agonists and their downstream signaling targets will continue to refine our knowledge and potentially unveil novel therapeutic avenues for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synaptic Plasticity in the Hippocampus Shows Resistance to Acute Ethanol Exposure in Transgenic Mice with Astrocyte-Targeted Enhanced CCL2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientifica.uk.com [scientifica.uk.com]

Signaling Pathways Activated by trans-ACPD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-ACPD ((±)-1-Amino-1,3-dicarboxycyclopentane) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). It has been instrumental in elucidating the physiological roles of these receptors throughout the central nervous system. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathways

This compound primarily activates two distinct signaling cascades through its interaction with Group I and Group II metabotropic glutamate receptors.

Group I mGluR Signaling: The Phosphoinositide Pathway

Group I mGluRs, which include mGluR1 and mGluR5, are predominantly coupled to Gq/G11 proteins.[1][2][3] Activation of these receptors by this compound initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] This enzymatic reaction generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] The subsequent rise in cytosolic Ca2+ can lead to various cellular responses, including the activation of calcium-dependent enzymes and ion channels.[5] Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, modulating their activity and influencing cellular processes such as gene expression and synaptic plasticity.[6][7]

Group II mGluR Signaling: The Adenylyl Cyclase Inhibition Pathway

Group II mGluRs, comprising mGluR2 and mGluR3, are primarily coupled to Gi/Go proteins.[8][9][10] Upon activation by this compound, the Gi/Go proteins inhibit the activity of adenylyl cyclase.[8][10] This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] As a result, the activity of cAMP-dependent protein kinase (PKA) is reduced, leading to altered phosphorylation states of its downstream targets. This pathway generally serves to modulate neuronal excitability and neurotransmitter release.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the interaction of this compound with mGluRs and its downstream effects.

| Receptor Subtype | EC50 (μM) | G-Protein Coupling | Primary Signaling Pathway | Reference |

| mGluR1 | 15 | Gq/G11 | Phosphoinositide Hydrolysis | [11] |

| mGluR2 | 2 | Gi/Go | Adenylyl Cyclase Inhibition | [11] |

| mGluR5 | 23 | Gq/G11 | Phosphoinositide Hydrolysis | [11] |

| mGluR4 | ~800 | Gi/Go | Adenylyl Cyclase Inhibition | [11] |

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Dendritic Ca²⁺ Increase | 200-600 nM | Cultured Cerebellar Purkinje Neurons | Brief pulses of ≤ 100 μM this compound | [4] |

| cAMP Accumulation ED50 | 47.8 μM | Rat Cerebral Cortical Slices | [³H]adenine-prelabelling technique | [5] |

| Inhibition of Cell Proliferation IC50 (as a PKC inhibitor) | ~2.5 μM | Cancer Cells | Not specified | [12] |

Experimental Protocols

Phosphoinositide Hydrolysis Assay

This protocol outlines the measurement of inositol phosphate (B84403) accumulation following mGluR activation using radioactive labeling.

1. Cell Culture and Labeling:

-

Culture cells (e.g., astrocytes, HEK293 cells expressing the mGluR of interest) in appropriate media.

-

Incubate cells with myo-[³H]inositol (1 μCi/ml) in inositol-free medium for 24-48 hours to label the phosphoinositide pool.[13][14]

2. Stimulation:

-

Wash the cells with a physiological salt solution (e.g., Krebs-Henseleit buffer) containing 10 mM LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Pre-incubate the cells with the LiCl-containing buffer for 15-30 minutes.

-

Add this compound at the desired concentrations and incubate for the desired time (e.g., 30-60 minutes).

3. Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M) or trichloroacetic acid (e.g., 10%).[13]

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet the protein and lipid fractions. The supernatant contains the water-soluble inositol phosphates.

4. Separation and Quantification:

-

Neutralize the supernatant with a suitable buffer (e.g., KOH with a pH indicator).

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).[13][15]

-

Elute the fractions with increasing concentrations of ammonium (B1175870) formate/formic acid.

-

Quantify the radioactivity in each fraction using liquid scintillation counting.

Intracellular Calcium Imaging with Fura-2

This protocol describes the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2.

1. Cell Preparation:

-

Plate cells on glass coverslips suitable for microscopy.

-

Prepare a loading solution containing Fura-2 AM (acetoxymethyl ester form of Fura-2, typically 1-5 µM) in a physiological salt solution (e.g., HBSS). Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

2. Dye Loading:

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells with fresh physiological salt solution to remove extracellular dye.

-

Allow for a de-esterification period of at least 30 minutes, during which the AM ester is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.

3. Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

-

Acquire baseline fluorescence ratios (F340/F380) before stimulation.

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Record the changes in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

4. Calibration (Optional):

-

At the end of the experiment, the fluorescence ratios can be calibrated to absolute calcium concentrations by sequential addition of a calcium ionophore (e.g., ionomycin) in the presence of a high calcium solution (to obtain Rmax) and then a calcium-free solution with a chelator like EGTA (to obtain Rmin).

Whole-Cell Voltage-Clamp Recording

This electrophysiological technique is used to measure the ion currents across the cell membrane in response to this compound.

1. Slice Preparation (for brain slice recordings):

-

Anesthetize the animal and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, cortex) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Recording Setup:

-

Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

The intracellular solution should contain appropriate ions (e.g., K-gluconate), a pH buffer (e.g., HEPES), and an energy source (e.g., ATP, GTP).

3. Establishing a Whole-Cell Recording:

-

Approach a neuron under visual guidance (e.g., DIC optics) and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a desired holding potential (e.g., -70 mV).

4. Data Acquisition:

-

Record baseline membrane currents.

-

Bath-apply this compound at the desired concentration and record the induced changes in holding current.

-

Pharmacological agents can be co-applied to isolate specific components of the current.

Conclusion

This compound is a powerful pharmacological tool for investigating the complex signaling networks regulated by metabotropic glutamate receptors. Its activation of both Gq/G11- and Gi/Go-coupled pathways underscores the diverse modulatory roles of mGluRs in neuronal function. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting these critical signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. Group 1 metabotropic glutamate receptors 1 and 5 form a protein complex in mouse hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. mdpi.com [mdpi.com]

- 11. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Phosphoinositols and Phosphoinositides Using Radio High-Performance Liquid Chromatography Flow Detection | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Effects of trans-ACPD on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal pharmacological tool used to investigate the function of metabotropic glutamate (B1630785) receptors (mGluRs). As a selective agonist for Group I and Group II mGluRs, this compound has been instrumental in elucidating the complex and often contradictory roles these receptors play in modulating neuronal excitability, synaptic transmission, and plasticity. This guide synthesizes key findings, presents quantitative data, outlines common experimental protocols, and provides visual diagrams of the core signaling pathways and workflows.

Core Mechanism of Action

This compound is a conformationally restricted analog of glutamate that selectively activates metabotropic, but not ionotropic, glutamate receptors.[1] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which are active at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[2] The EC50 values demonstrate its varying potency, with the highest affinity for mGluR2 (2 µM), followed by mGluR1 (15 µM) and mGluR5 (23 µM).[2]

The diverse effects of this compound on neuronal excitability are primarily mediated by the activation of G-protein coupled receptors. The most commonly studied excitatory effects are linked to the Group I mGluR pathway . Activation of these receptors leads to the coupling and activation of the Gq/G11 family of G-proteins. This initiates a canonical signaling cascade involving the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG and Ca2+ synergistically activate Protein Kinase C (PKC). These downstream effectors ultimately modulate the activity of various ion channels to alter the neuron's membrane potential and firing characteristics.

Quantitative Effects on Neuronal Physiology

The application of this compound produces a wide range of effects that are highly dependent on the neuronal population, brain region, and underlying expression of mGluR subtypes. These effects can be broadly categorized as excitatory (depolarizing), inhibitory (hyperpolarizing), or modulatory of synaptic transmission.

| Neuron Type / Brain Region | This compound Concentration | Primary Effect | Quantitative Measurement | Reference |

| Cerebellar Purkinje Neurons | ≤ 100 µM | Intracellular Ca²⁺ Increase | 200-600 nM increase in dendritic Ca²⁺ | [3] |

| Cerebellar Purkinje Neurons | 10 µM | Inward Current | Small inward current with increased conductance | [3] |

| Thalamocortical Neurons (Gα11 −/−) | 50 µM | Membrane Depolarization | 23 ± 1 mV | [4] |

| Thalamocortical Neurons (Gα11 −/−) | 100 µM | Membrane Depolarization | 17 ± 2 mV | [4] |

| Thalamocortical Neurons (Gαq/Gα11 −/−) | 50 µM | Membrane Depolarization | 11 ± 2 mV | [4] |

| Thalamocortical Neurons (Gαq/Gα11 −/−) | 100 µM | Membrane Depolarization | 8 ± 2 mV | [4] |

| Thalamocortical Neurons (Gα11 −/−) | 50 µM | Firing Rate Increase | Induces tonic firing at 32 ± 2 Hz | [4] |

| Thalamocortical Neurons (Gα11 −/−) | 100 µM | Firing Rate Increase | Induces tonic firing at 44 ± 11 Hz | [4] |

| Basolateral Amygdala Neurons | Not specified | Membrane Hyperpolarization | Reversal potential of -84 mV (K⁺ conductance) | [5][6][7] |

| Basolateral Amygdala Afferents | ~50 µM (EC50) | Presynaptic Inhibition | Dose-dependent reduction in EPSP amplitude | [8] |

| Rat Neocortical Slices | 10-200 µM | Modulation of Epileptiform Activity | Dose-dependent decrease in event frequency | [9] |

| Dorsolateral Septal Nucleus | Not specified | Membrane Depolarization | Elicits depolarization with oscillation | [10] |

Diverse Physiological Consequences

In many central neurons, such as those in the hippocampus and thalamus, this compound causes a slow membrane depolarization that can increase firing rates or shift firing patterns from bursting to tonic.[4] This excitatory effect is often attributed to the suppression of potassium (K⁺) channels, including Ca²⁺-activated K⁺ currents, which reduces the after-hyperpolarization following action potentials.[1] In other cases, like cerebellar Purkinje cells, this compound induces a small inward current, potentially mediated by the Na⁺/Ca²⁺ exchanger, following the release of intracellular calcium.[3]

Contrary to its excitatory effects elsewhere, this compound can be inhibitory in specific regions. In approximately 78% of neurons in the basolateral amygdala (BLA), this compound induces a membrane hyperpolarization.[5][7] This effect is mediated by a G-protein-dependent activation of a TEA-sensitive, calcium-dependent potassium conductance.[5][6] This requires the release of calcium from intracellular stores, demonstrating that the same initial signaling event (IP3-mediated Ca²⁺ release) can lead to opposite outcomes on excitability depending on the complement of ion channels present in the neuron.

This compound significantly modulates synaptic transmission, often through presynaptic mechanisms. In the BLA and hippocampus, activation of presynaptic mGluRs by this compound leads to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs).[8][11] This suggests that this compound can act as a brake on glutamate release from presynaptic terminals, serving as an important negative feedback mechanism to regulate synaptic efficacy.[8][11]

Standard Experimental Protocol: In Vitro Slice Electrophysiology

The investigation of this compound's effects on neuronal excitability is predominantly conducted using in vitro brain slice preparations combined with whole-cell patch-clamp electrophysiology. This method allows for the stable recording of a single neuron's electrical activity while enabling precise pharmacological manipulation.

4.1 Brain Slice Preparation

-

Anesthesia and Euthanasia: The animal (typically a rodent) is deeply anesthetized and euthanized according to approved institutional protocols.

-

Brain Extraction: The brain is rapidly removed and submerged in an ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution, which is a modified artificial cerebrospinal fluid (aCSF) designed to minimize excitotoxicity during slicing.

-

Slicing: The brain is sectioned into thin slices (e.g., 250-350 µm) using a vibratome.

-

Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least one hour before recording.

4.2 Whole-Cell Patch-Clamp Recording

-

Slice Transfer: A single slice is transferred to a recording chamber on the stage of an upright microscope and is continuously superfused with oxygenated aCSF.

-

Neuron Visualization: Neurons within the desired brain region are visualized using differential interference contrast (DIC) optics.

-

Pipette Positioning: A glass micropipette (resistance 3-6 MΩ), filled with an intracellular solution, is guided to the membrane of the target neuron.

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: A brief pulse of negative pressure is applied to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior.

4.3 Pharmacological Application and Data Acquisition

-

Baseline Recording: The neuron's baseline electrical properties (e.g., resting membrane potential, input resistance, firing pattern) are recorded in current-clamp mode.

-

Bath Application: this compound is added to the superfusing aCSF at a known concentration. The solution is allowed to perfuse the slice completely.

-

Effect Recording: Changes in the neuron's electrical activity are recorded throughout the drug application period.

-

Washout: The superfusion is switched back to the control aCSF to wash out the drug and observe any reversal of the effect.

Conclusion and Implications

This compound is a powerful agonist for probing the function of metabotropic glutamate receptors. Its effects on neuronal excitability are remarkably diverse, capable of producing robust depolarization, hyperpolarization, and potent modulation of synaptic transmission. The ultimate physiological outcome of mGluR activation by this compound depends critically on the specific G-protein and downstream effector pathways available within a given neuron, particularly the complement of ion channels it expresses. This complexity underscores the role of mGluRs not as simple excitatory or inhibitory receptors, but as sophisticated modulators that fine-tune neural circuit activity. For drug development professionals, understanding this context-dependent signaling is crucial for predicting the therapeutic effects and potential side effects of compounds targeting the mGluR system.

References

- 1. acnp.org [acnp.org]

- 2. This compound | GluR | TargetMol [targetmol.com]

- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Molecular Probe: A Technical Guide to trans-ACPD in Neuroscience

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) stands as a landmark pharmacological tool in the history of neuroscience. Its discovery and characterization were pivotal in distinguishing and exploring the function of metabotropic glutamate (B1630785) receptors (mGluRs) from their ionotropic counterparts. This technical guide provides an in-depth exploration of the discovery, history, and core neuropharmacological applications of this compound. It includes a compilation of its receptor affinity and efficacy, detailed experimental protocols for its use in key neuroscience assays, and visualizations of the signaling pathways it modulates and the workflows in which it is employed. This document is intended to serve as a comprehensive resource for researchers utilizing or investigating this compound and other mGluR ligands in basic and translational neuroscience.

Discovery and Historical Context

The story of this compound is intrinsically linked to the evolving understanding of glutamate as the primary excitatory neurotransmitter in the central nervous system. In the late 1980s, the classification of glutamate receptors was largely confined to the ionotropic subtypes: NMDA, AMPA, and Kainate receptors, defined by their selective agonists. However, a growing body of evidence suggested the existence of another class of glutamate receptors that, instead of forming ion channels, were coupled to intracellular second messenger systems.

A significant breakthrough came with the characterization of this compound. This conformationally restricted analog of glutamate was found to stimulate phosphoinositide (PI) hydrolysis in neuronal preparations, a hallmark of G-protein coupled receptor (GPCR) activation.[1][2] Unlike other glutamate agonists such as quisqualate, the effects of this compound were not blocked by the conventional ionotropic glutamate receptor antagonists. This pharmacological distinction provided compelling evidence for a separate class of "metabotropic" glutamate receptors.

The seminal work in the early 1990s demonstrated that this compound could elicit a variety of physiological responses in neurons, including oscillations in membrane potential in dorsolateral septal nucleus neurons and calcium mobilization in cerebellar Purje cells, further solidifying the concept of metabotropic glutamate signaling.[1][3] Subsequent cloning and pharmacological studies revealed that this compound acts as a selective agonist at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors, making it an invaluable tool for probing the diverse functions of these receptors throughout the brain.

Chemical Synthesis

The racemic mixture of (±)-trans-ACPD is a synthetic compound. More recently, enantioselective syntheses have been developed to isolate the active (1S,3R) enantiomer. One such approach involves an alkylidene carbene 1,5-C-H insertion reaction as a key step to construct the chiral quaternary center. The synthesis often starts from L-serine or Garner's aldehyde, proceeding through a ketone cyclization precursor. Treatment with lithio(trimethylsilyl)diazomethane initiates the key insertion reaction to form the cyclopentene (B43876) ring with high enantiomeric excess. Subsequent functional group manipulations then yield the final (1S,3R)-ACPD product.

Pharmacological Profile: Quantitative Data

This compound is a non-selective agonist for Group I and Group II mGluRs. Its potency varies across the different receptor subtypes. The following tables summarize the reported EC50 (half-maximal effective concentration) and Ki (inhibitor constant) values for this compound at various mGluR subtypes.

| Receptor Subtype | Reported EC50 (µM) | Reference(s) |

| mGluR1 | 15 | [4][5] |

| mGluR2 | 2 | [4][5] |

| mGluR4 | ~800 | [4][5] |

| mGluR5 | 23 | [4][5] |

| General (PI Hydrolysis) | 51 | [5] |

Note: EC50 values can vary depending on the expression system and the specific assay used.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by activating distinct intracellular signaling cascades depending on the mGluR subtype it binds to.

Group I mGluR Signaling (mGluR1 & mGluR5)

Activation of Group I mGluRs by this compound initiates the Gq/11 G-protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium stores, while DAG, in conjunction with this elevated calcium, activates protein kinase C (PKC).

Group II mGluR Signaling (mGluR2 & mGluR3)

Upon binding of this compound to Group II mGluRs, the inhibitory G-protein, Gi/o, is activated. The α subunit of Gi/o dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets, often resulting in the presynaptic inhibition of neurotransmitter release.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes the recording of this compound-induced currents or changes in membrane potential from neurons in acute brain slices.

Materials:

-

Vibratome

-

Dissection tools

-

Carbogen gas (95% O2 / 5% CO2)

-

Artificial cerebrospinal fluid (aCSF), slicing: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.

-

aCSF, recording: Same as slicing aCSF.

-

Intracellular solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

-

Patch pipettes (3-5 MΩ)

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.

-

(±)-trans-ACPD stock solution (e.g., 10 mM in dH2O).

Procedure:

-

Slice Preparation: Anesthetize and decapitate a rodent (e.g., rat or mouse). Rapidly remove the brain and place it in ice-cold, carbogenated slicing aCSF. Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.

-

Recovery: Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

-

Recording: Place a slice in the recording chamber and perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min. Visualize neurons using DIC optics.

-

Patching: Obtain a giga-ohm seal on a target neuron and establish a whole-cell configuration.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at -70 mV to record postsynaptic currents. In current-clamp mode, record the resting membrane potential and firing properties.

-

This compound Application: Dilute the this compound stock solution into the recording aCSF to the desired final concentration (typically 10-100 µM). Bath-apply the this compound-containing aCSF for a defined period (e.g., 2-5 minutes) and record the induced current or change in membrane potential.

-

Washout: Perfuse with standard recording aCSF to wash out the drug and observe recovery.

Calcium Imaging with Fura-2 AM in Cultured Neurons

This protocol details the measurement of this compound-induced intracellular calcium changes in cultured neurons using the ratiometric dye Fura-2 AM.

Materials:

-

Cultured neurons on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

-

Pluronic F-127 (20% solution in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

Fluorescence imaging microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

(±)-trans-ACPD stock solution.

Procedure:

-

Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the neuronal cultures in this solution for 30-45 minutes at 37°C in the dark.

-

De-esterification: Wash the cells with fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with HBSS.

-

Baseline Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence intensity at these two wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

This compound Application: Perfuse the chamber with HBSS containing the desired concentration of this compound (e.g., 50-100 µM).[3]

-

Data Acquisition: Continuously record the F340/F380 ratio to measure the change in intracellular calcium concentration over time.

-

Washout: Perfuse with standard HBSS to wash out the this compound and monitor the return of the calcium signal to baseline.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of [³H]inositol phosphates, a direct downstream consequence of Group I mGluR activation.

Materials:

-

Brain slices (e.g., hippocampus or cortex).

-

[³H]myo-inositol.

-

Krebs-Ringer buffer.

-

LiCl (Lithium chloride).

-

(±)-trans-ACPD.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation counter and fluid.

Procedure:

-

Labeling: Incubate brain slices in Krebs-Ringer buffer containing [³H]myo-inositol for 60-90 minutes to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the slices and pre-incubate them in fresh buffer containing LiCl (typically 10 mM) for 10-20 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add this compound (e.g., 100 µM) to the buffer and incubate for an additional 30-60 minutes.

-

Extraction: Terminate the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.

-

Chromatography: Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free [³H]inositol.

-

Elution: Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

Quantification: Measure the radioactivity of the eluate using a scintillation counter. The amount of radioactivity is proportional to the extent of PI hydrolysis.

Conclusion

This compound has been an indispensable tool in neuroscience, fundamentally contributing to our understanding of metabotropic glutamate receptor function. Its ability to broadly activate Group I and Group II mGluRs has allowed for the elucidation of their roles in synaptic transmission, plasticity, and neuronal excitability. While more subtype-selective agonists and antagonists have since been developed, the historical significance and continued utility of this compound in characterizing mGluR-mediated phenomena are undeniable. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important pharmacological agent, facilitating reproducible and well-informed experimental design.

References

- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | GluR | TargetMol [targetmol.com]

An In-depth Technical Guide to the Receptor Selectivity of trans-ACPD Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor selectivity of the isomers of trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), a widely used agonist for metabotropic glutamate (B1630785) receptors (mGluRs). This document details the quantitative binding and functional data, experimental methodologies for assessing receptor interaction, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Isomers

This compound is a conformationally restricted analog of the neurotransmitter glutamate. It exists as a racemic mixture of two enantiomers: (1S,3R)-ACPD and (1R,3S)-ACPD. Early research identified this compound as a selective agonist for mGluRs, distinguishing their activity from the ionotropic glutamate receptors. Subsequent studies revealed that the biological activity of the racemic mixture is primarily attributed to the (1S,3R)-ACPD isomer.[1] This guide will delve into the specific receptor selectivity profiles of these isomers.

Quantitative Receptor Selectivity Data

The following tables summarize the binding affinity and functional potency of this compound isomers at various metabotropic glutamate receptor subtypes. The data clearly indicates that the (1S,3R) isomer is the pharmacologically active component of the racemic mixture.

Table 1: Functional Potency (EC50) of this compound Isomers at mGluR Subtypes

| Receptor Subtype | Isomer | EC50 (µM) |

| mGluR1 | (1S,3R)-ACPD | 42[2][3] |

| mGluR1 | (±)-trans-ACPD | 15[4] |

| mGluR2 | (1S,3R)-ACPD | 5[2][3] |

| mGluR2 | (±)-trans-ACPD | 2[4] |

| mGluR4 | (±)-trans-ACPD | ~800[4] |

| mGluR5 | (1S,3R)-ACPD | 15[2][3] |

| mGluR5 | (±)-trans-ACPD | 23[4] |

| mGluR6 | (1S,3R)-ACPD | 60[2][3] |

Table 2: Binding Affinity (IC50) of this compound at mGluR Subtypes

| Receptor Subtype | Isomer | IC50 (µM) | Radioligand |

| mGluR1a | (±)-trans-ACPD | 4.0[5][6][7] | [3H]L-quisqualic acid[5][6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the receptor selectivity of this compound isomers.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of (1S,3R)-ACPD and (1R,3S)-ACPD at specific mGluR subtypes.

Materials:

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the mGluR subtype of interest.

-

Radioligand: [3H]glutamate or another suitable radiolabeled mGluR ligand.

-

Test Compounds: (1S,3R)-ACPD and (1R,3S)-ACPD.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target mGluR to high density.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of radioligand (e.g., [3H]glutamate).

-

Increasing concentrations of the unlabeled test compound ((1S,3R)-ACPD or (1R,3S)-ACPD).

-

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add the radioligand, membrane preparation, and a high concentration of an unlabeled competing ligand (e.g., L-glutamate).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of (1S,3R)-ACPD as an agonist at G-protein coupled mGluRs.

Materials:

-

Membrane Preparation: Membranes from cells expressing the target mGluR.

-

[35S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: (1S,3R)-ACPD.

-

Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.

-

Scintillation Fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand displacement assay protocol.

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Membrane preparation.

-

GDP (to ensure G proteins are in their inactive state).

-

Increasing concentrations of the agonist test compound ((1S,3R)-ACPD).

-

-

Basal binding is determined in the absence of the agonist.

-

Non-specific binding can be determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Initiation of Reaction:

-

Add [35S]GTPγS to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Filtration:

-

Terminate the reaction by adding ice-cold buffer and rapidly filtering the contents through a filter plate.

-

Wash the filters with ice-cold buffer.

-

-

Detection and Analysis:

-

Dry the filter plate, add scintillation fluid, and measure radioactivity.

-

Plot the amount of [35S]GTPγS bound as a function of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation).

-

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Caption: Signaling pathway of Group I mGluRs activated by (1S,3R)-ACPD.

Caption: Workflow for a radioligand displacement assay.

References

- 1. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | GluR | TargetMol [targetmol.com]

- 5. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

Electrophysiological Effects of trans-ACPD on Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) and a potent agonist of metabotropic glutamate receptors (mGluRs). As a key pharmacological tool, this compound has been instrumental in elucidating the diverse roles of mGluRs in modulating neuronal excitability, synaptic transmission, and plasticity. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.

Core Electrophysiological Effects of this compound

The activation of mGluRs by this compound elicits a variety of electrophysiological responses in neurons, which can be broadly categorized as effects on membrane potential, firing properties, and synaptic activity. These effects are highly dependent on the neuronal cell type, the specific mGluR subtypes expressed, and their coupling to downstream signaling cascades.

Effects on Membrane Potential and Neuronal Excitability

This compound can induce both depolarization and hyperpolarization of the neuronal membrane, leading to significant changes in neuronal excitability.

-

Depolarization and Increased Excitability: In many neuronal populations, including those in the dorsolateral septal nucleus and thalamocortical neurons, this compound induces a slow membrane depolarization.[1][2] This depolarization can be sufficient to shift the firing mode of neurons from bursting to tonic firing.[1] The underlying mechanism often involves the inhibition of potassium leak channels through a Gq/G11 protein-coupled pathway.[1]

-

Hyperpolarization and Decreased Excitability: Conversely, in other neuronal types, such as those in the basolateral amygdala, this compound can cause membrane hyperpolarization.[3][4] This effect is typically associated with a decrease in input resistance and is mediated by the activation of a potassium conductance.[3][4] This hyperpolarizing effect is G-protein mediated and involves the activation of a TEA-sensitive, calcium-dependent potassium conductance, which may require the release of calcium from intracellular stores.[3]

-

Oscillations and Burst Firing: In some cases, this compound can elicit oscillations in membrane potential.[2] At higher concentrations, it can induce burst firing, which has been suggested to be relevant in the context of epilepsy.[2][5]

Modulation of Synaptic Transmission

This compound has complex effects on both excitatory and inhibitory synaptic transmission, often acting at presynaptic sites to modulate neurotransmitter release.

-

Inhibition of Excitatory and Inhibitory Postsynaptic Currents: Studies have shown that this compound can reduce the frequency of both miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs) without significantly affecting their amplitudes.[6][7] This suggests a presynaptic mechanism of action, likely involving the inhibition of neurotransmitter release.

-

Dose-Dependent Effects: The effects of this compound on synaptic transmission can be dose-dependent. Low doses may selectively enhance certain synaptic inputs, while higher doses can lead to a more general depression of synaptic activity.[8]

Role in Synaptic Plasticity

This compound has been shown to be a modulator of synaptic plasticity, particularly long-term potentiation (LTP). In the CA1 region of the hippocampus, this compound can enhance both short-term potentiation (STP) and LTP. This enhancement is thought to occur through the inositol (B14025) phosphate (B84403) signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological effects of this compound on neurons as reported in the literature.

| Neuronal Type | Brain Region | This compound Concentration | Effect on Membrane Potential | Magnitude of Change | Reference |

| Dorsolateral Septal Nucleus Neurons | Dorsolateral Septum | Not Specified | Depolarization and Oscillation | Not Specified | [2] |

| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 50 µM | Depolarizing Shift | 23 ± 1 mV | [1] |

| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 100 µM | Depolarizing Shift | 17 ± 2 mV | [1] |

| Thalamocortical Neurons (Gαq/Gα11 −/−) | Thalamus | 50 µM | Depolarizing Shift | 11 ± 2 mV | [1] |

| Thalamocortical Neurons (Gαq/Gα11 −/−) | Thalamus | 100 µM | Depolarizing Shift | 8 ± 2 mV | [1] |

| Basolateral Amygdala Neurons | Amygdala | 100-200 µM | Hyperpolarization | -4.8 ± 1.8 mV to -6 mV | [4] |

| Neuronal Type | Brain Region | This compound Concentration | Effect on Firing Properties | Quantitative Change in Firing Rate | Reference |

| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 50 µM | Shift from burst to tonic firing | 32 ± 2 Hz | [1] |

| Thalamocortical Neurons (Gα11 −/−) | Thalamus | 100 µM | Shift from burst to tonic firing | 44 ± 11 Hz | [1] |

| Thalamocortical Neurons (Gαq/Gα11 −/−) | Thalamus | 50 µM | Shift from burst to tonic firing | 38 ± 3 Hz | [1] |

| Synaptic Current | Brain Region | This compound Concentration | Effect on Frequency | Effect on Amplitude | Reference |

| mIPSC | Hypothalamic Supraoptic Nucleus | 100 µM | Decrease | No significant change | [6] |

| mEPSC | Hypothalamic Supraoptic Nucleus | 100 µM | Decrease | No significant change | [7] |

| Parameter | Brain Region | This compound Concentration | Effect | Magnitude of Change | Reference |

| Dendritic Ca2+ | Cerebellar Purkinje Neurons | ≤ 100 µM | Increase | 200-600 nM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. These protocols are synthesized from established electrophysiological procedures and findings from this compound-related research.

Brain Slice Preparation for Electrophysiology

This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.

Solutions:

-

Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgSO4.

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) deeply with an appropriate anesthetic.

-

Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

-

Mount the brain on the vibratome stage.

-

Cut coronal or sagittal slices (typically 250-300 µm thick) in the ice-cold, carbogenated slicing solution.

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for whole-cell patch-clamp recordings to measure membrane potential, firing properties, and synaptic currents.

Equipment:

-

Upright microscope with IR-DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Perfusion system

Solutions:

-

External Solution: Carbogenated aCSF.

-

Internal Solution (for voltage-clamp recordings of PSCs): 120 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 5 mM MgCl2, 2 mM ATP-Mg, and 0.3 mM GTP-Na. pH adjusted to 7.2-7.3 with CsOH.

-

Internal Solution (for current-clamp recordings): 130 mM K-gluconate, 10 mM HEPES, 0.5 mM EGTA, 4 mM ATP-Mg, 0.3 mM GTP-Na, and 10 mM phosphocreatine. pH adjusted to 7.2-7.3 with KOH.

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.

-

Form a GΩ seal (gigaseal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to obtain the whole-cell configuration.

-

For current-clamp recordings , record the resting membrane potential and inject current steps to elicit action potentials.

-

For voltage-clamp recordings , hold the membrane potential at a specific voltage (e.g., -70 mV to record EPSCs, 0 mV to record IPSCs) and record synaptic currents.

-

Bath apply this compound at the desired concentration and record the changes in membrane potential, firing rate, or synaptic currents.

Signaling Pathways and Visualizations

The electrophysiological effects of this compound are primarily mediated by the activation of Group I and Group II mGluRs, which are coupled to various intracellular signaling cascades.

Gq-Coupled Signaling Pathway (Group I mGluRs)

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream effectors can then modulate the activity of various ion channels, leading to changes in neuronal excitability.

Caption: Gq-coupled signaling pathway activated by this compound.

Experimental Workflow for Patch-Clamp Recording

The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp recording.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of trans-ACPD on Calcium Signaling in Astrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and implications of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) on intracellular calcium ([Ca2+]i) signaling in astrocytes. Astrocytes, once considered passive support cells in the central nervous system (CNS), are now recognized as active participants in neural signaling, largely through dynamic changes in their intracellular calcium concentration. Understanding how compounds like this compound modulate these signals is crucial for elucidating astrocyte function in both healthy and pathological states and for the development of novel therapeutic strategies.

Core Signaling Pathway: mGluR5-IP3-Mediated Calcium Release

This compound is a potent agonist of group I and II metabotropic glutamate (B1630785) receptors (mGluRs). In astrocytes, its primary effect on calcium signaling is mediated through the activation of the mGluR5 subtype, a Gq-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.[1][2][3]

Upon binding of this compound to mGluR5, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding triggers the opening of IP3R channels, resulting in the release of stored Ca2+ into the cytoplasm and a rapid increase in intracellular calcium concentration.[1][2][3]

References

Gene Expression Alterations Following trans-ACPD Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction